1-Adamantanecarboxamide-d15
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Overview
Description
1-Adamantanecarboxamide-d15 is a deuterated derivative of adamantane, a compound known for its unique cage-like structure. The incorporation of deuterium atoms into the adamantane framework enhances its stability and alters its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantanecarboxamide-d15 typically involves the deuteration of adamantane followed by the introduction of the carboxamide group. The process can be summarized as follows:
Deuteration of Adamantane: Adamantane is subjected to deuterium gas (D2) under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). This step replaces hydrogen atoms with deuterium atoms.
Introduction of Carboxamide Group: The deuterated adamantane is then reacted with a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Adamantanecarboxamide-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: The deuterium atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated amines.
Substitution: Deuterated halides or other substituted derivatives.
Scientific Research Applications
1-Adamantanecarboxamide-d15 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of advanced materials with improved thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1-Adamantanecarboxamide-d15 involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The deuterium atoms enhance the stability of the compound, reducing its rate of metabolic degradation and increasing its half-life in biological systems. This makes it a valuable tool in studying long-term biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The non-deuterated parent compound with similar structural features but different chemical properties.
Deuterated Hydrocarbons: Other deuterated derivatives of hydrocarbons with varying degrees of deuteration.
Carboxamides: Compounds with similar functional groups but different core structures.
Uniqueness
1-Adamantanecarboxamide-d15 stands out due to its high degree of deuteration, which imparts unique stability and reactivity characteristics. Its cage-like structure and the presence of multiple deuterium atoms make it a valuable compound for various scientific applications, particularly in fields requiring stable isotope-labeled compounds.
Properties
Molecular Formula |
C₁₁H₂D₁₅NO |
---|---|
Molecular Weight |
194.35 |
Synonyms |
Tricyclo[3.3.1.13,7]decane-1-carboxamide-d15 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.